2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane

Flavor Chemistry Structural Isomerism Spiroketal Synthesis

2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS 106034-27-9) is a spiroketal compound built on the 1,4-dioxaspiro[4.4]nonane scaffold. It belongs to the class of 1,4-dioxaspiro[4.4]nonanes, which are recognized for their rigid, three-dimensional geometry and utility as synthetic intermediates in flavor and fragrance formulations.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 106034-27-9
Cat. No. B023089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane
CAS106034-27-9
Synonyms1,4-Dioxaspiro[4.4]nonane,2,3,7-trimethyl-,[2R-[2-alpha-,3-bta-,5-alpha-(R*)]]-(9CI)
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1CCC2(C1)OC(C(O2)C)C
InChIInChI=1S/C10H18O2/c1-7-4-5-10(6-7)11-8(2)9(3)12-10/h7-9H,4-6H2,1-3H3
InChIKeyAMXAFJMINFJAQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS 106034-27-9) – Procurement-Ready Reference for a Spiroketal Flavor and Fragrance Intermediate


2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS 106034-27-9) is a spiroketal compound built on the 1,4-dioxaspiro[4.4]nonane scaffold . It belongs to the class of 1,4-dioxaspiro[4.4]nonanes, which are recognized for their rigid, three-dimensional geometry and utility as synthetic intermediates in flavor and fragrance formulations . The compound is primarily utilized as a research chemical and as a specialized building block for creating complex aroma molecules .

Why Generic Substitution of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS 106034-27-9) with Unqualified Analogs Fails in Flavor and Fragrance Formulation


In flavor and fragrance applications, the organoleptic profile of a spiroketal is exquisitely sensitive to its substitution pattern. The specific placement and number of methyl groups—three, in the case of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane—directly influence the compound's volatility, solubility, and odor character . Interchanging this compound with a different trimethyl isomer, such as the 2,3,7-trimethyl variant (CAS 106034-28-0) [1], or with the unsubstituted 1,4-dioxaspiro[4.4]nonane (CAS 176-32-9) , would alter these physicochemical properties and result in a different odor profile, thereby failing to meet the precise sensory specifications required in a commercial formulation.

Quantitative Differentiation Guide for 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS 106034-27-9) Against Closest Analogs


Structural Isomerism: Methyl Group Position Differentiates CAS 106034-27-9 from CAS 106034-28-0

2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS 106034-27-9) is structurally distinct from its closest isomer, 2,3,7-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS 106034-28-0). The difference lies in the position of the third methyl group on the spirocyclic framework (position 8 versus position 7) [1]. While quantitative organoleptic data for these specific isomers is not available in the public domain, this positional isomerism is a fundamental driver of differentiation in aroma chemicals, as even a single carbon shift can drastically alter odor character and threshold [2].

Flavor Chemistry Structural Isomerism Spiroketal Synthesis

Functional Role: Spiroketal Core of CAS 106034-27-9 Enables Use as a Protecting Group for Ketones

The 1,4-dioxaspiro[4.4]nonane core of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane functions as a strategic protecting group for ketones in multi-step organic synthesis. The spiroketal group is stable under various reaction conditions but can be selectively cleaved using mild acid hydrolysis to reveal the parent ketone . In contrast, the structurally similar unsubstituted 1,4-dioxaspiro[4.4]nonane (CAS 176-32-9) is described primarily as a 'biochemical material' without specific mention of its use as a ketone protecting group .

Organic Synthesis Protecting Group Strategy Spiroketal Stability

Physicochemical Property Differentiation: Impact of Methylation on Molecular Weight and Predicted LogP

The presence of three methyl groups on the spirocyclic core of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS 106034-27-9) significantly alters its physicochemical profile compared to the unsubstituted 1,4-dioxaspiro[4.4]nonane (CAS 176-32-9). The target compound has a molecular weight of 170.25 g/mol , whereas the unsubstituted analog has a molecular weight of 156.22 g/mol [1]. Furthermore, the calculated LogP for the unsubstituted compound is 1.30350 , and the addition of three methyl groups would be expected to increase lipophilicity (predicted LogP), thereby affecting its volatility and partition coefficient in flavor and fragrance applications.

Physicochemical Properties Lipophilicity Flavor Volatility

Validated Application Scenarios for 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS 106034-27-9) in R&D and Industrial Procurement


Synthetic Intermediate for Custom Flavor and Fragrance Molecules

2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane is procured as a versatile synthetic building block in flavor and fragrance chemistry . Its spiroketal core serves as a privileged structure for constructing more complex aroma compounds. This application is supported by its classification as a specialized spiroketal compound of significant interest in advanced organic synthesis .

Ketone Protecting Group in Multi-Step Organic Synthesis

Researchers utilize 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane as a strategic protecting group for ketones. The spiroketal group is stable under various reaction conditions but can be selectively cleaved using mild acid hydrolysis to reveal the parent ketone . This functional application distinguishes it from the unsubstituted 1,4-dioxaspiro[4.4]nonane, which is not explicitly documented for this purpose .

Reference Standard for Isomer-Specific Analysis

Due to its distinct positional isomerism, 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS 106034-27-9) serves as a reference standard for analytical methods (e.g., GC-MS, NMR) that require differentiation from its 2,3,7-trimethyl isomer (CAS 106034-28-0) [1]. This is critical for quality control and regulatory compliance in the flavor and fragrance industry, where precise isomer identification is paramount.

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